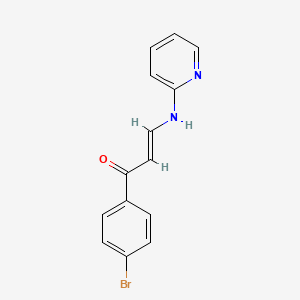![molecular formula C15H8F4N2O B5715714 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)
4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. TFB belongs to the class of benzamides and is a potent inhibitor of the protein kinase CK2.
Mécanisme D'action
4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups from ATP to target proteins, resulting in the inhibition of CK2-mediated signaling pathways.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have potent anti-cancer activity in vitro and in vivo. 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a potent and selective inhibitor of CK2, making it an attractive tool for studying the role of CK2 in various cellular processes. 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide. One possible direction is the development of 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide analogs with improved solubility and potency. Another direction is the study of 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the role of CK2 in other diseases, such as neurodegenerative diseases, could be explored using 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide as a tool.
Méthodes De Synthèse
The synthesis of 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-cyano-2-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction yields 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide in good yield and purity. The synthesis of 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a straightforward process that can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the activity of CK2, a protein kinase that is involved in many cellular processes, including cell growth, differentiation, and apoptosis. CK2 is also overexpressed in many cancer cells, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-13-6-9(8-20)4-5-12(13)14(22)21-11-3-1-2-10(7-11)15(17,18)19/h1-7H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSKXCOGDZHJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)

![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)




![N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715713.png)

![ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate](/img/structure/B5715742.png)